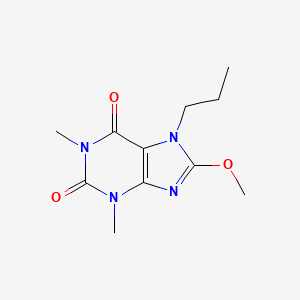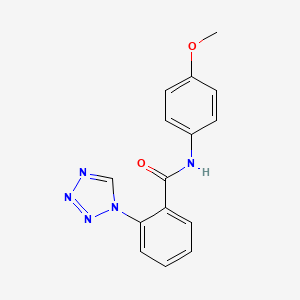![molecular formula C20H21NO3 B5737418 ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5737418.png)
ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a chemical compound that belongs to the class of N-substituted benzamides. It is commonly used in scientific research for its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. In
Mecanismo De Acción
The mechanism of action of ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate involves its ability to interact with specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. Additionally, it has been found to activate peroxisome proliferator-activated receptors, which can improve insulin sensitivity and reduce inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, activate peroxisome proliferator-activated receptors, and induce apoptosis in cancer cells. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease, improve insulin sensitivity in animal models of diabetes, and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate in lab experiments is its potential pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, it has been found to be relatively safe and well-tolerated in animal studies, with no major side effects reported. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for the study of ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate. One direction is to further explore its potential pharmacological properties and identify new therapeutic applications. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Additionally, future studies could focus on the development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
The synthesis of ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with 4-methylacetophenone and ammonium acetate to yield the final compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Ethyl 4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate has been extensively studied for its potential pharmacological properties. It has been found to modulate the activity of certain enzymes and receptors in the body, including the inhibition of acetylcholinesterase and the activation of peroxisome proliferator-activated receptors. These pharmacological properties make it a potential candidate for the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
ethyl 4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20(23)17-9-11-18(12-10-17)21-15(3)13-19(22)16-7-5-14(2)6-8-16/h5-13,21H,4H2,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAAQGMEFXQBCQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)

![2-(3-chlorophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5737391.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737400.png)

![N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)

